molecular formula C23H23NO3S B4648902 5-(2-thienyl)pentyl 2-(anilinocarbonyl)benzoate

5-(2-thienyl)pentyl 2-(anilinocarbonyl)benzoate

Cat. No. B4648902
M. Wt: 393.5 g/mol
InChI Key: CNPMLZCZSXAXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-thienyl)pentyl 2-(anilinocarbonyl)benzoate, commonly known as THJ-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. THJ-018 is a designer drug that was developed as a replacement for the banned substance JWH-018, which was a popular synthetic cannabinoid in the early 2000s. THJ-018 is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis.

Mechanism of Action

THJ-018 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are found in the brain and throughout the body, and are responsible for regulating a variety of physiological processes, such as pain perception, appetite, and mood. THJ-018 binds to these receptors and activates them, leading to the psychoactive effects associated with cannabis use.
Biochemical and Physiological Effects:
THJ-018 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation, and to have neuroprotective effects in animal models of neurological disorders. THJ-018 has also been shown to have anxiolytic and antidepressant effects, and to improve cognitive function in animal models of cognitive impairment.

Advantages and Limitations for Lab Experiments

One advantage of using THJ-018 in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one limitation of using THJ-018 is its potential for abuse and dependence, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on THJ-018. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the long-term effects of THJ-018 use, including its potential for abuse and dependence.

Scientific Research Applications

THJ-018 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. THJ-018 has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.

properties

IUPAC Name

5-thiophen-2-ylpentyl 2-(phenylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c25-22(24-18-10-3-1-4-11-18)20-14-6-7-15-21(20)23(26)27-16-8-2-5-12-19-13-9-17-28-19/h1,3-4,6-7,9-11,13-15,17H,2,5,8,12,16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPMLZCZSXAXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)OCCCCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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